molecular formula C19H17BrN2S B2733473 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1207044-01-6

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2733473
CAS No.: 1207044-01-6
M. Wt: 385.32
InChI Key: FJCUOYPKMSCNSZ-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the allylthio group: This step involves the reaction of the imidazole intermediate with an allylthiol reagent under basic conditions.

    Attachment of the p-tolyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a p-tolylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: Its biological activity can be studied to understand its effects on cellular processes and pathways.

    Chemical Biology: It can be used as a probe to investigate the function of specific proteins or enzymes.

    Material Science: Its unique chemical properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The allylthio group may facilitate binding to thiol-containing enzymes, while the bromophenyl and p-tolyl groups can enhance interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole
  • 2-(ethylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole
  • 2-(propylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole

Uniqueness

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the allylthio group, which can undergo specific chemical reactions not possible with other alkylthio groups

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2S/c1-3-12-23-19-21-13-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCUOYPKMSCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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